![molecular formula C18H12N4O4S B2998735 9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690253-38-4](/img/structure/B2998735.png)
9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These β-keto amides are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines is characterized by the presence of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of the compound “this compound” would be a derivative of this basic structure.Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidines are primarily based on their synthesis. The cyclization of 3-amino-thiophene-2-carboxylate derivatives forms the basic thieno[3,2-d]pyrimidine structure . Further reactions with various reagents can lead to the formation of different derivatives .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research suggests that thieno[3,2-d]pyrimidine derivatives exhibit significant inhibitory effects against various bacterial strains. The compound may be explored for its potential antibacterial properties, particularly against bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .
Antitumor and Cytotoxic Activity
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxicity activity on human tumor cell lines. The specific compound could be investigated for its effects on cancer cells, including its antitumor properties .
Chemotherapeutic Potential
Compounds within the thieno[3,2-d]pyrimidine class have been of interest as potential chemotherapeutics. The compound may be studied for its ability to inhibit mitotic kinesin, which is a target for cancer therapy .
Enzyme Inhibition
Thieno[3,2-d]pyrimidine derivatives have been explored for their ability to inhibit enzymes such as carbonic anhydrases (CAs). The specific compound could be researched for its potential to prevent the activity of CAIX, which is involved in cancer cell processes .
Apoptosis Induction
Studies have shown that certain thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells. This compound may have applications in triggering programmed cell death in cancerous tissues .
Antiproliferative Activity
Derivatives of thieno[3,2-d]pyrimidine have been tested for their antiproliferative activity against various cancer cell lines. The compound could be evaluated for its effectiveness in inhibiting the proliferation of cancer cells .
Wirkmechanismus
Target of Action
The compound, 9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, belongs to the class of thienopyrimidines . Thienopyrimidines are known to inhibit various enzymes and pathways, including protein kinases (PKs) . PKs play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .
Mode of Action
Thienopyrimidines, due to their structural and isoelectronic characteristics similar to purines, are known to interact with their targets, such as pks, by binding to the atp-binding site, thereby inhibiting the kinase activity .
Biochemical Pathways
Thienopyrimidines are known to inhibit pks . PKs are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKs, thienopyrimidines can disrupt these processes, potentially leading to the inhibition of cancer cell proliferation .
Result of Action
Thienopyrimidines are known to have anticancer activity . They can affect cancer cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Zukünftige Richtungen
Thieno[3,2-d]pyrimidines, including “9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide”, have shown promising pharmacological effects . Future research could focus on exploring these effects further and developing new derivatives with enhanced activities and minimal toxicity .
Eigenschaften
IUPAC Name |
10-methyl-N-(3-nitrophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S/c1-10-4-3-7-21-15(10)20-17-13(18(21)24)9-14(27-17)16(23)19-11-5-2-6-12(8-11)22(25)26/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVCOVHPTOWXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

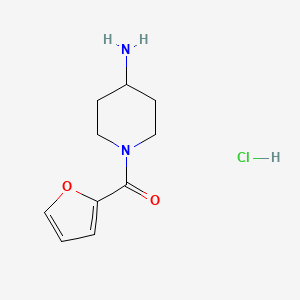
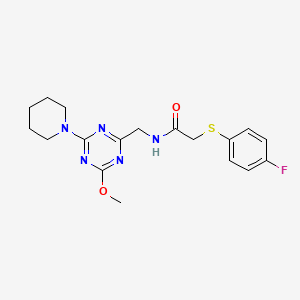
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998655.png)
![3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B2998656.png)
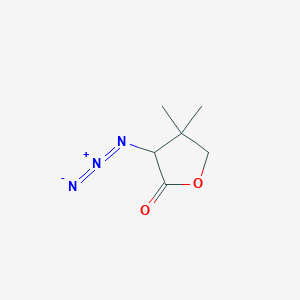
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2998660.png)
![OC(=O)Cc1n[nH]cc1[N+]([O-])=O](/img/structure/B2998662.png)
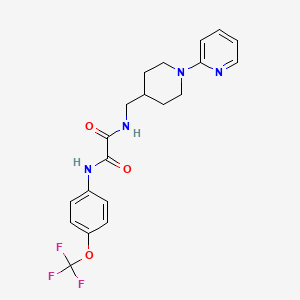
![(2-Methylbenzo[d]thiazol-5-yl)methanol](/img/structure/B2998667.png)
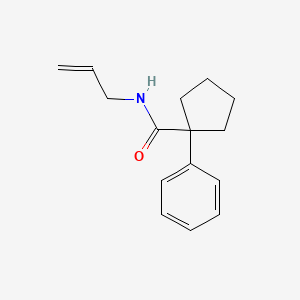
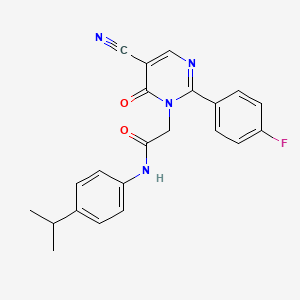
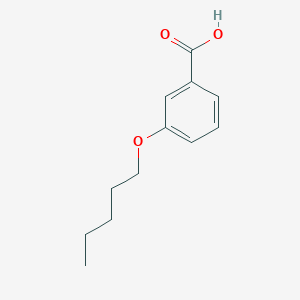

![N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2998675.png)